![molecular formula C14H13F2N3O3S2 B4762635 N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4762635.png)
N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide
説明
N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide, commonly known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazinecarbothioamides and has been studied extensively for its mechanism of action and physiological effects. We will also list future directions for the study of this compound.
作用機序
DFP-10825 exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. DFP-10825 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Inhibition of COX-2 leads to the reduction of inflammation. Additionally, DFP-10825 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Activation of this pathway leads to the reduction of oxidative stress and neuroprotection.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In cancer research, DFP-10825 has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell migration and invasion. In inflammation research, DFP-10825 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In neurological disorder research, DFP-10825 has been shown to improve cognitive function, reduce oxidative stress, and protect against neurotoxicity.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, DFP-10825 has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of DFP-10825. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness in vivo. Additionally, further studies are needed to elucidate its mechanism of action and identify its target enzymes and proteins.
科学的研究の応用
DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorder research, DFP-10825 has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S2/c1-22-10-3-5-11(6-4-10)24(20,21)19-18-14(23)17-13-7-2-9(15)8-12(13)16/h2-8,19H,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDNNMYYRNIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



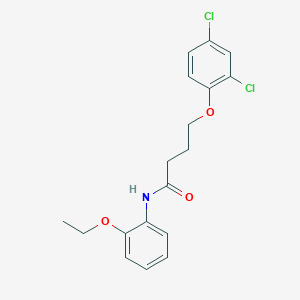
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
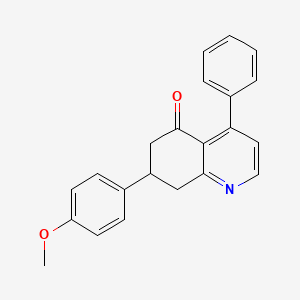
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)
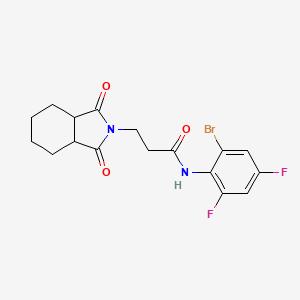
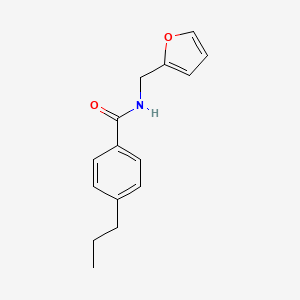

![8-chloro-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4762621.png)
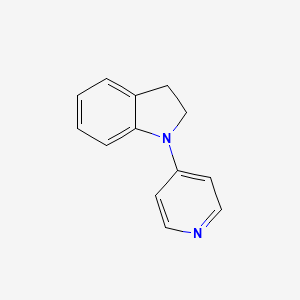
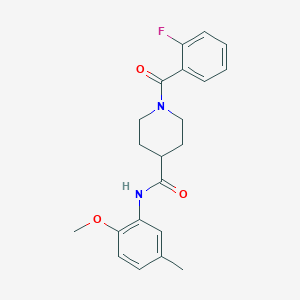
![N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4762643.png)
![5-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4762645.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4762653.png)